1-[(4-fluorophenyl)carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorobenzoyl group, a methyl-oxazolyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.
Attachment of the methyl-oxazolyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzoyl and oxazolyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(4-methylbenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide is unique due to the presence of the fluorobenzoyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.
Properties
Molecular Formula |
C17H18FN3O3 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H18FN3O3/c1-11-9-15(20-24-11)19-16(22)13-3-2-8-21(10-13)17(23)12-4-6-14(18)7-5-12/h4-7,9,13H,2-3,8,10H2,1H3,(H,19,20,22) |
InChI Key |
KFQHAQFZAIATIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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